molecular formula C15H20ClN3O3 B14606709 1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid CAS No. 58853-27-3

1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid

Cat. No.: B14606709
CAS No.: 58853-27-3
M. Wt: 325.79 g/mol
InChI Key: RWSTVAKKKRTYRK-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl and hexyl substituent, along with nitric acid Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenyl)hexyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of N-heterocyclic carbenes as both ligands and organocatalysts, which have become commonplace in modern organic synthesis . The reaction is typically conducted in the presence of an oxidant, such as tert-butylhydroperoxide, to facilitate the formation of the desired imidazole structure.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenyl)hexyl]imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazoles.

Scientific Research Applications

1-[2-(2-Chlorophenyl)hexyl]imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)hexyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The chlorophenyl group may enhance the compound’s ability to interact with biological membranes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2,4-Dichlorophenyl)hexyl]imidazole: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.

    1-[2-(2-Bromophenyl)hexyl]imidazole: Bromine substitution can lead to different chemical and biological properties.

    1-[2-(2-Methylphenyl)hexyl]imidazole: The presence of a methyl group instead of chlorine can significantly change the compound’s characteristics.

Properties

CAS No.

58853-27-3

Molecular Formula

C15H20ClN3O3

Molecular Weight

325.79 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)hexyl]imidazole;nitric acid

InChI

InChI=1S/C15H19ClN2.HNO3/c1-2-3-6-13(11-18-10-9-17-12-18)14-7-4-5-8-15(14)16;2-1(3)4/h4-5,7-10,12-13H,2-3,6,11H2,1H3;(H,2,3,4)

InChI Key

RWSTVAKKKRTYRK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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